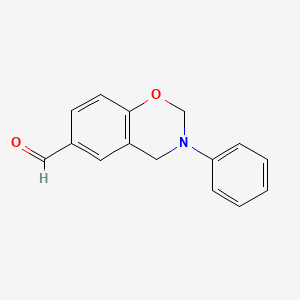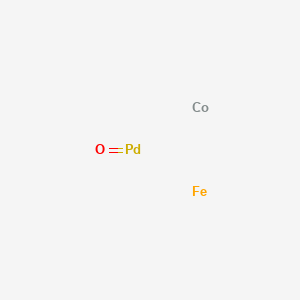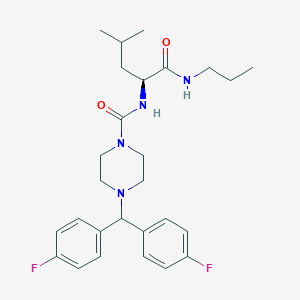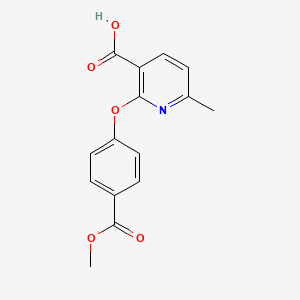
C20H19F2N3O2S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains multiple functional groups, including an amino group, a ketone group, and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.
Introduction of the Difluorophenyl Group:
Formation of the Spiro Compound: This step involves the formation of the spiro compound through a cyclization reaction.
Introduction of the Amino and Ketone Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions (temperature, pressure, solvents) would depend on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation reactions could yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions could yield reduced derivatives with fewer oxygen-containing functional groups.
Applications De Recherche Scientifique
4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on various biological systems and processes.
Medicine: The compound is being investigated for its potential therapeutic applications, including its potential as a drug candidate for the treatment of various diseases.
Industry: The compound is used in various industrial applications, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is being used.
Comparaison Avec Des Composés Similaires
4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: can be compared with other similar compounds, such as:
4-amino-1-[5’-(2,5-dichlorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.
4-amino-1-[5’-(2,5-dibromophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: This compound has a similar structure but with bromine atoms instead of fluorine atoms.
The uniqueness of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one lies in its specific combination of functional groups and the presence of fluorine atoms, which can impart unique chemical and biological properties.
Propriétés
Formule moléculaire |
C20H19F2N3O2S |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
2-[1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H19F2N3O2S/c1-2-24-19(27)17(11-18(26)23-16-9-7-15(22)8-10-16)25(20(24)28)12-13-3-5-14(21)6-4-13/h3-10,17H,2,11-12H2,1H3,(H,23,26) |
Clé InChI |
JOTZFHBWWVMZCS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12615426.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)


![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12615449.png)
![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
